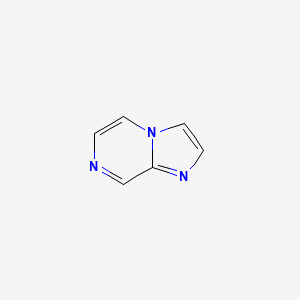

Imidazo(1,2-a)pyrazine

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVAHHOKMIRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378007 | |

| Record name | imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-79-3 | |

| Record name | Imidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Imidazo[1,2-a]pyrazine Core: A Physicochemical Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic and structural features make it an attractive core for the development of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the unsubstituted imidazo[1,2-a]pyrazine core, offering a critical foundation for professionals engaged in drug design and development. This document details key parameters, outlines experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of the Imidazo[1,2-a]pyrazine Core

A thorough understanding of the physicochemical properties of a core scaffold is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the key physicochemical data for the unsubstituted imidazo[1,2-a]pyrazine molecule.

| Identifier | Value | Source |

| IUPAC Name | imidazo[1,2-a]pyrazine | PubChem[1] |

| CAS Number | 274-79-3 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₅N₃ | Sigma-Aldrich[2] |

| Molecular Weight | 119.12 g/mol | Sigma-Aldrich[2] |

| Appearance | Solid | ChemicalBook[3] |

| Property | Value | Method | Source |

| Melting Point | 90-94 °C | Experimental | Sigma-Aldrich[2] |

| Density | 1.29 g/cm³ | Experimental | ChemicalBook[3] |

| pKa | 3.59 ± 0.02 | Experimental | UCL Discovery[4] |

| logP (Octanol-Water) | 0.7 | Computed | PubChem[1] |

| Aqueous Solubility | Data not readily available in literature | - | - |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of successful drug development. This section provides detailed methodologies for the determination of key physicochemical properties of the imidazo[1,2-a]pyrazine core and its derivatives.

Synthesis of Imidazo[1,2-a]pyrazine Core Structure

The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. The following is a general experimental workflow for the synthesis of the unsubstituted core.

References

Spectroscopic Characterization of Novel Imidazo[1,2-a]pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] The robust and unambiguous structural characterization of these novel derivatives is paramount for understanding their structure-activity relationships (SAR) and advancing them through the drug discovery pipeline. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the elucidation of the chemical structures of novel imidazo[1,2-a]pyrazine derivatives.

Core Spectroscopic Techniques

The primary spectroscopic methods for the characterization of imidazo[1,2-a]pyrazine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are often utilized to investigate their photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key characteristic chemical shifts for the imidazo[1,2-a]pyrazine core are observed for the protons on the pyrazine (B50134) and imidazole (B134444) rings. For instance, the pyrazine proton often appears as a broad singlet around δ 8.12 ppm, while the imidazo (B10784944) proton resonates as a singlet around δ 7.42 ppm. Aromatic protons on substituted phenyl rings typically appear in the range of δ 6.87–7.66 ppm.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyrazine core are characteristic. For example, signals for methyl carbons are typically found in the range of δ 18.2–21.4 ppm, while methoxy (B1213986) carbons appear around δ 55.5–56.2 ppm.[3] Carbonyl and thiocarbonyl carbons can be observed at approximately δ 144.7 ppm and δ 180.6 ppm, respectively.[3]

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Imidazo[1,2-a]pyrazine Derivatives

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Pyrazine-H | 8.12 | bs | - | |

| Imidazo-H | 7.42 | s | - | |

| Phenyl-H | 7.29 - 7.80 | m, d | 8.12 | |

| N-CH₂ (Morpholine) | 4.6 | bs | - | |

| O-CH₂ (Morpholine) | 3.9 | t | - | |

| -CH₃ | 2.5 | s | - | |

| -NH | 9.19 - 10.85 | - | - | [3] |

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Imidazo[1,2-a]pyrazine Derivatives

| Carbon Position | Chemical Shift (δ, ppm) | Reference |

| -CH₃ | 18.2 - 21.4 | [3] |

| -OCH₃ | 55.5 - 56.2 | [3] |

| C=O | ~144.7 | [3] |

| C=S | ~180.6 | [3] |

| Pyridine Core Carbons | 118.00 - 146.31 | [4] |

| Benzene Core Carbons | ~129.04 - 129.30 | [4] |

| C-OH | ~150.11 | [4] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. The mass spectrum of an imidazo[1,2-a]pyrazine derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a molecular ion at m/z 295, and its HRMS corresponded to the molecular formula C₁₇H₁₉ON₄.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an imidazo[1,2-a]pyrazine derivative will show characteristic absorption bands for various functional groups. For instance, a C=N stretching vibration is typically observed around 1546 cm⁻¹. The presence of an NH₂ group can be confirmed by bands around 3325 and 3332 cm⁻¹. Other characteristic bands include O-H stretching (around 3400 cm⁻¹), C-H stretching (around 3030 cm⁻¹), and N=N stretching (around 1614 cm⁻¹).[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of novel imidazo[1,2-a]pyrazine derivatives, based on common practices reported in the literature.

General Synthesis Protocol

A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5] Substitutions can be introduced at various positions of the imidazo[1,2-a]pyrazine framework to create a library of derivatives.

Example Synthesis of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine:

-

Bromination: 2-amino-5-methylpyrazine is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) to yield 2-amino-3-bromo-5-methylpyrazine.

-

Cyclization: The resulting aminopyrazine is reacted with a phenacyl bromide in a suitable solvent to form the imidazo[1,2-a]pyrazine ring system.

-

Nucleophilic Substitution: The bromo-substituted imidazo[1,2-a]pyrazine is then treated with a nucleophile, such as morpholine, to introduce the desired substituent at the C8 position. The reaction is typically carried out under heating.

-

Purification: The final product is purified using techniques like column chromatography on neutral alumina (B75360) with a suitable eluent system (e.g., n-hexane and ethyl acetate).[2]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][6]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry:

-

Instrumentation: ESI-HRMS spectra are obtained on a mass spectrometer such as a Thermo exactive PE Sciex API3000.[1][6]

-

Ionization Mode: Electrospray ionization (ESI) is a common ionization technique used for these compounds.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

IR Spectroscopy:

-

Instrumentation: FT-IR spectra are recorded on a suitable spectrometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets or analyzed as a thin film.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Visible and Fluorescence Spectroscopy:

-

Instrumentation: Absorption spectra are recorded on a UV-visible spectrophotometer, and fluorescence measurements are performed on a fluorescence spectrophotometer.[1][6]

-

Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., acetonitrile) at a specific concentration (e.g., 1 µM).[7][8]

-

Data Acquisition: Absorption spectra are recorded to determine the maximum absorption wavelength (λmax). Fluorescence emission spectra are recorded by exciting the sample at a suitable wavelength.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the characterization of novel imidazo[1,2-a]pyrazine derivatives and a conceptual representation of their application in drug discovery.

Caption: General workflow for the synthesis and spectroscopic characterization of novel imidazo[1,2-a]pyrazine derivatives.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 1H and 13C NMR Spectral Data of Substituted Imidazo[1,2-a]pyrazines

This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted imidazo[1,2-a]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of these important molecules.

Core Principles of NMR Spectroscopy for Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine ring system is a 10 π-electron aromatic system, and the chemical shifts of its protons and carbons are influenced by the electron density at each position.[2] Substituents on the ring can cause significant upfield or downfield shifts in the NMR spectra, providing valuable information about the electronic environment and connectivity of the molecule. 1H NMR spectroscopy helps in determining the number and types of protons and their neighboring relationships through coupling constants, while 13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized experimental protocol based on methodologies cited in the literature.

Instrumentation: 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for 1H and 75 MHz or higher for 13C.[3]

Sample Preparation:

-

Approximately 5-10 mg of the substituted imidazo[1,2-a]pyrazine sample is dissolved in 0.5-0.7 mL of a deuterated solvent.

-

Commonly used solvents include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6).[1]

-

Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.[2][3]

Data Acquisition:

-

1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

13C NMR: Due to the lower natural abundance of the 13C isotope, a larger number of scans is typically required. Proton-decoupled spectra are usually recorded to simplify the spectrum to single lines for each unique carbon atom.

The general workflow for the synthesis and NMR characterization of substituted imidazo[1,2-a]pyrazines can be visualized as follows:

Caption: General workflow from synthesis to NMR-based structural elucidation of imidazo[1,2-a]pyrazines.

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR data for a selection of substituted imidazo[1,2-a]pyrazines. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: NMR Data for 2,6,8-Trisubstituted Imidazo[1,2-a]pyrazines

| Compound Name | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | CDCl3 + DMSO-d6 | 8.12 (s, 1H, Ar-H), 7.80 (d, J=7.7Hz, 2H, Ar-H), 7.40 (s, 1H, Ar-H), 7.3-7.2 (m, 3H, Ar-H), 4.6 (br s, 4H, morpholine), 3.9 (t, J=4.4Hz, 4H, morpholine), 2.55 (s, 3H, CH3) | 21.1, 46.5, 66.0, 106.0, 111.1, 124.5, 125.4, 126.1, 127.3, 127.4, 128.3, 131.0, 142.5, 145.7 | |

| 8-(1-Phenyl-1H-tetrazol-5-ylthio)-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine | CDCl3 + DMSO-d6 | 7.93-7.92 (m, 2H, Ar-H), 7.80 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.50 (brd, 4H, Ar-H), 7.1-7.0 (m, 3H, Ar), 2.35 (s, 3H, CH3) | 28.0, 109.5, 113.9, 114.5, 114.4, 123.3, 126.6, 127.9, 127.6, 127.6, 126.7, 129.0, 132.5, 134.8, 136.0, 143.1, 144.2, 145.7, 159.7 |

Table 2: NMR Data for 2,3-Disubstituted Imidazo[1,2-a]pyrazines

| Compound Name | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | Not Specified | 9.03 (s, 1H, pyrazine-H), 8.32–8.30 (d, 2H, pyrazine-H), 8.30–7.91 (m, 4H, Ar-H), 3.08 (s, 1H, NH), 1.09 (s, 9H, t-butyl) | 147.21-116.30 (aromatic C), 57.0 (t-butyl Cq), 30.0 (t-butyl CH3) | [1] |

Synthetic Pathways and Logical Relationships

The synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through various synthetic routes. A common method involves the cyclocondensation of a 2-aminopyrazine derivative with an appropriate carbonyl compound or its equivalent.

A representative synthetic scheme for the preparation of 2-substituted-imidazo[1,2-a]pyrazines is depicted below. This often involves the reaction of a 2-aminopyrazine with an α-haloketone.

Caption: A generalized synthetic pathway for 2-substituted imidazo[1,2-a]pyrazines.

Another versatile method for creating diversity in the imidazo[1,2-a]pyrazine core is through multi-component reactions (MCRs). For instance, an iodine-catalyzed three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can efficiently generate 2,3-disubstituted imidazo[1,2-a]pyrazines.[1][4]

Caption: Logical relationship in a three-component synthesis of imidazo[1,2-a]pyrazines.

This guide provides a foundational understanding of the 1H and 13C NMR characteristics of substituted imidazo[1,2-a]pyrazines. For more specific and detailed information, researchers are encouraged to consult the primary literature cited herein.

References

Unlocking the Fragmentation Code: A Technical Guide to the Mass Spectrometry of Imidazo[1,2-a]pyrazines

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation patterns of imidazo[1,2-a]pyrazines, a class of nitrogen-fused heterocyclic compounds of significant interest to the pharmaceutical and drug development industries. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural elucidation of these molecules using mass spectrometry.

Introduction to Imidazo[1,2-a]pyrazines and Mass Spectrometry

Imidazo[1,2-a]pyrazines are a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors and anti-cancer agents. The structural characterization of novel imidazo[1,2-a]pyrazine derivatives is crucial for understanding their structure-activity relationships (SAR). Mass spectrometry (MS) is a primary analytical technique for this purpose, providing information on molecular weight and structure through the analysis of fragmentation patterns. This guide will delve into the characteristic fragmentation behaviors of the imidazo[1,2-a]pyrazine core, drawing on available literature and analogous heterocyclic systems.

Core Fragmentation Pathways of the Imidazo[1,2-a]pyrazine Scaffold

Detailed mass spectrometric fragmentation studies specifically on the unsubstituted imidazo[1,2-a]pyrazine core are not extensively documented in publicly available literature. However, insights can be gleaned from studies on substituted derivatives and analogous structures like imidazo[1,2-a]pyridines. The fragmentation is influenced by the ionization method, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Under ESI-MS/MS conditions, protonated imidazo[1,2-a]pyrazines are expected to undergo fragmentation through several key pathways. Drawing an analogy from the well-studied imidazo[1,2-a]pyridine (B132010) ring system, the fragmentation of the imidazo[1,2-a]pyrazine core likely proceeds through the cleavage of the imidazole (B134444) and pyrazine (B50134) rings.

A proposed general fragmentation pathway for the protonated imidazo[1,2-a]pyrazine core is visualized below. This pathway is initiated by the protonation of one of the nitrogen atoms, followed by collision-induced dissociation (CID).

Caption: Proposed Fragmentation Pathways of the Imidazo[1,2-a]pyrazine Core.

Key Proposed Fragmentation Steps:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of a neutral hydrogen cyanide (HCN) molecule. This is expected to be a prominent fragmentation route for the imidazo[1,2-a]pyrazine core, originating from the cleavage of the imidazole ring.

-

Pyrazine Ring Opening: The pyrazine ring can undergo cleavage, leading to the loss of small neutral molecules. For instance, the loss of a diazene (B1210634) (N2H2) fragment could be a possible pathway.

-

Sequential Losses: Subsequent fragmentation of the primary fragment ions can lead to a cascade of neutral losses, providing further structural information.

The presence of substituents on the imidazo[1,2-a]pyrazine core will significantly influence the fragmentation pathways. Electron-donating and electron-withdrawing groups will direct the fragmentation in different ways, often leading to characteristic losses of the substituents or parts of them.

Quantitative Data on Fragmentation Patterns

| Compound | Ionization Method | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | ESI | 295 [M]+ | Not Reported | |

| 3-bromo-5-methyl-2-aminopyrazine derivative | ESI | 188 [M]+, 190 [M+2]+ | Not Reported | |

| 2-tert-butyl-6-methyl-3-((phenylthio)methyl)imidazo[1,2-a]pyrazine | CI | 312 [M]+ | Not Reported | [1] |

| (2-(4'-chloro-3'-methylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-yl)methanol | CI | 338 [M]+ | Not Reported | [1] |

| 2-tert-butyl-3-bromo-6-methylimidazo[1,2-a]pyrazine | CI | Not Reported | Not Reported | [1] |

| N-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | ESI-HRMS | 312.1465 [M+H]+ | Not Reported |

Experimental Protocols

The following section outlines typical experimental methodologies for the mass spectrometric analysis of imidazo[1,2-a]pyrazines, as compiled from various research articles.

Sample Preparation

Samples for mass spectrometric analysis are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization. The concentration of the sample solution is usually in the range of 1-10 µg/mL.

Mass Spectrometry Parameters

Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrumentation: Thermo Finnigan ESI ion trap mass spectrometer, QSTAR XL High-Resolution Mass Spectrometer, Thermo Exactive PE Sciex API3000 mass spectrometer.

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: Typically around 3-4 kV.

-

Nebulizing Gas: Nitrogen is commonly used.

-

Drying Gas Flow and Temperature: These parameters are optimized for the specific instrument and solvent system.

Chemical Ionization (CI) Mass Spectrometry:

-

Instrumentation: Mass spectra of some derivatives have been recorded using Chemical Ionization (CI).[1]

-

Reagent Gas: The specific reagent gas used is often not detailed in the general literature but is a critical parameter.

The workflow for a typical LC-MS/MS experiment for the analysis of imidazo[1,2-a]pyrazine derivatives is depicted below.

Caption: A Typical LC-MS/MS Experimental Workflow for Imidazo[1,2-a]pyrazine Analysis.

Conclusion

The mass spectrometric analysis of imidazo[1,2-a]pyrazines is a powerful tool for their structural characterization. While detailed fragmentation studies on the core scaffold are not abundant, by drawing parallels with analogous heterocyclic systems and analyzing the data from substituted derivatives, a foundational understanding of their fragmentation behavior can be established. This technical guide provides a starting point for researchers working with this important class of compounds, summarizing the expected fragmentation pathways and providing an overview of common experimental protocols. Further detailed studies on a wider range of imidazo[1,2-a]pyrazine derivatives are needed to build a comprehensive library of fragmentation patterns, which would greatly aid in the rapid and confident structural elucidation of new chemical entities in drug discovery and development.

References

An In-depth Technical Guide to the FT-IR Analysis of Imidazo[1,2-a]pyrazine Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the characterization of imidazo[1,2-a]pyrazine and its derivatives. This heterocyclic scaffold is a key pharmacophore in numerous biologically active compounds, making its structural elucidation critical in medicinal chemistry and drug development.

Introduction to the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that serves as a foundational structure for a wide array of pharmacologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. FT-IR spectroscopy is an essential analytical technique for confirming the synthesis of these molecules and identifying their key functional groups by analyzing the vibrational transitions of their chemical bonds.

FT-IR Spectral Features of the Imidazo[1,2-a]pyrazine Scaffold

The infrared spectrum of imidazo[1,2-a]pyrazine is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The precise positions of these bands can be influenced by substitution patterns and the electronic environment of the molecule.

The following table summarizes the key FT-IR absorption frequencies for the core functional groups of the imidazo[1,2-a]pyrazine ring system and common substituents. These assignments are based on published data for imidazo[1,2-a]pyrazine derivatives and a detailed vibrational analysis of the closely related imidazo[1,2-a]pyridine (B132010) structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3150 - 3000 | C-H stretching | Aromatic C-H bonds of the imidazole (B134444) and pyrazine (B50134) rings |

| 1650 - 1500 | C=N and C=C stretching | Stretching vibrations of the fused imidazole and pyrazine rings |

| 1546 | C=N stretching | Characteristic absorption for the imidazo[1,2-a]pyrazine core |

| 1500 - 1400 | Ring stretching | Skeletal vibrations of the bicyclic ring system |

| 1400 - 1200 | In-plane C-H bending | Bending vibrations of the aromatic C-H bonds |

| 1200 - 1000 | Ring breathing and other skeletal vibrations | Complex vibrations involving the entire ring structure |

| 900 - 700 | Out-of-plane C-H bending | Characteristic bending vibrations of aromatic C-H bonds |

Note on Substituent Effects: The presence of substituents on the imidazo[1,2-a]pyrazine core will introduce additional characteristic absorption bands. For instance:

-

Amino Groups (-NH₂): Symmetrical and asymmetrical N-H stretching vibrations typically appear in the range of 3400-3200 cm⁻¹. For example, an amino-substituted imidazo[1,2-a]pyrazine derivative showed bands at 3325 and 3332 cm⁻¹.

-

Carbonyl Groups (C=O): Strong C=O stretching absorptions are observed between 1750 and 1650 cm⁻¹, with the exact frequency depending on the nature of the carbonyl group (e.g., ketone, ester, amide).

-

Alkyl Groups (C-H): Aliphatic C-H stretching vibrations occur in the 3000-2850 cm⁻¹ region.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. For solid samples of imidazo[1,2-a]pyrazine derivatives, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.

Objective: To prepare a solid, transparent pellet of the sample dispersed in a KBr matrix for transmission FT-IR analysis.

Materials:

-

Imidazo[1,2-a]pyrazine sample

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Analytical balance

Procedure:

-

Sample and KBr Preparation:

-

Weigh approximately 1-2 mg of the finely ground imidazo[1,2-a]pyrazine sample.

-

Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.

-

-

Grinding and Mixing:

-

Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.

-

Add the imidazo[1,2-a]pyrazine sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together for 2-5 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually to approximately 8-10 tons.

-

Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent pellet.

-

Slowly release the pressure and carefully disassemble the die.

-

-

Pellet Inspection and Analysis:

-

The resulting pellet should be transparent or translucent. If the pellet is opaque or cloudy, it may be due to insufficient grinding, excessive sample concentration, or moisture in the KBr.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

-

Mandatory Visualizations

The following diagram illustrates the logical workflow for the FT-IR analysis of an imidazo[1,2-a]pyrazine sample, from initial preparation to final spectral interpretation.

Caption: Logical workflow for FT-IR analysis.

This diagram depicts the relationship between the core chemical bonds of the imidazo[1,2-a]pyrazine structure and their corresponding regions of absorption in the FT-IR spectrum.

Caption: FT-IR regions for core vibrations.

A Technical Guide to the Aromaticity of Imidazo[1,2-a]pyrazine: A Quantum Chemical Perspective for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique electronic structure and aromatic character are fundamental to its molecular recognition properties and, consequently, its therapeutic potential. This technical guide provides an in-depth analysis of the aromaticity of the imidazo[1,2-a]pyrazine ring system, focusing on the application of quantum chemical calculations to elucidate its electronic properties. Detailed experimental protocols for the synthesis of representative derivatives and an overview of a key signaling pathway modulated by this scaffold are also presented to provide a comprehensive resource for researchers in drug discovery.

Understanding Aromaticity in Imidazo[1,2-a]pyrazine

Aromaticity, a concept central to the stability and reactivity of cyclic π-systems, is not a directly observable quantity but is inferred from various molecular properties. Computational chemistry provides a powerful toolkit to quantify the aromatic character of molecules like imidazo[1,2-a]pyrazine through a range of descriptors. These descriptors are broadly categorized based on geometric, energetic, magnetic, and electronic criteria.

The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole (B134444) ring fused to a six-membered pyrazine (B50134) ring. The fusion of these two rings and the presence of three nitrogen atoms create a unique electronic landscape where the degree of aromaticity in each ring can be modulated by substituents. This modulation is a key aspect of structure-activity relationship (SAR) studies in drug design.

Key Aromaticity Descriptors

Several indices are commonly employed to provide a quantitative measure of aromaticity. A multi-faceted approach, utilizing a combination of these descriptors, is recommended for a robust assessment.

-

Geometric Descriptor: Harmonic Oscillator Model of Aromaticity (HOMA) : The HOMA index evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system (HOMA = 1 for benzene). Values closer to 1 indicate higher aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character, respectively.

-

Magnetic Descriptor: Nucleus-Independent Chemical Shift (NICS) : NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). A more negative NICS value is indicative of a stronger diatropic ring current and thus, higher aromaticity. The out-of-plane component (NICSzz) is often considered a more reliable indicator.

-

Electronic Descriptors:

-

Para-Delocalization Index (PDI) : The PDI quantifies the extent of electron delocalization between para-related atoms in a six-membered ring. Higher PDI values suggest greater electron delocalization and aromaticity.

-

Aromatic Fluctuation Index (FLU) : The FLU index is based on the fluctuation of electronic charge between adjacent atoms in a ring. Lower FLU values indicate a more uniform electron distribution and, therefore, a higher degree of aromaticity.

-

Computational Data on Aromaticity

| Aromaticity Descriptor | Calculated Value for Pyrazine | Interpretation |

| HOMA | 1.000 | Highly Aromatic (Geometrically) |

| PDI | 0.0567 | Aromatic (Electron Delocalization) |

| FLU | 0.00728 | Aromatic (Low Fluctuation) |

| MCI | 0.0232 | Aromatic (Multi-center Index) |

Table 1: Calculated Aromaticity Indices for Pyrazine.

These values establish the inherent aromaticity of the pyrazine ring. In the fused imidazo[1,2-a]pyrazine system, the imidazole ring also possesses aromatic character. Quantum chemical calculations on various imidazo[1,2-a]pyrazine derivatives have focused on frontier molecular orbitals (HOMO-LUMO) to understand their electronic properties and potential as materials for organic solar cells. These studies indicate that the electronic characteristics can be tuned by the introduction of different electron-donating or -withdrawing groups.

A computational study on N,O-doped aceanthrylenes, which share a similar fused heterocyclic structure, utilized NICS and NICS2BC calculations to analyze the aromatic behavior of the hitherto unknown heterocyclic scaffold, demonstrating the applicability of these methods to complex fused systems.

Experimental Protocols for Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyrazine derivatives is well-established, with several efficient methods reported in the literature. Below are detailed protocols for the synthesis of key intermediates and final compounds, based on established procedures.[2]

Synthesis of 2-Amino-3-bromo-5-methylpyrazine (B112963)

This protocol describes the regioselective bromination of 2-amino-5-methylpyrazine, a crucial starting material for the construction of the imidazo[1,2-a]pyrazine core.

Materials:

-

2-Amino-5-methylpyrazine

-

N-Bromosuccinimide (NBS)

Procedure:

-

Dissolve 2-amino-5-methylpyrazine in ethanol in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-amino-3-bromo-5-methylpyrazine.

General Procedure for the Synthesis of 2,8-Disubstituted-imidazo[1,2-a]pyrazines

This procedure outlines the condensation of a brominated aminopyrazine with an α-bromoketone to construct the imidazo[1,2-a]pyrazine ring system.

Materials:

-

2-Amino-3-bromo-5-methylpyrazine

-

Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)

-

Acetone

-

Sodium bicarbonate

Procedure:

-

To a solution of 2-amino-3-bromo-5-methylpyrazine in acetone, add the substituted α-bromoketone.

-

Add sodium bicarbonate to the mixture to act as a base.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica (B1680970) gel to obtain the desired 2,8-disubstituted-imidazo[1,2-a]pyrazine.

Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes an efficient one-pot synthesis of substituted imidazo[1,2-a]pyrazines.[2]

Materials:

-

Aryl aldehyde

-

tert-Butyl isocyanide

-

Iodine (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrazine and the desired aryl aldehyde in ethanol.

-

Add a catalytic amount of iodine (e.g., 10 mol%) to the mixture.

-

Add tert-butyl isocyanide to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the product by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.

Biological Relevance: Inhibition of the cGAS-STING Pathway

Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an immune response.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway plays a critical role in anti-tumor immunity. The inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances the STING-mediated immune response, making it a promising strategy for cancer immunotherapy.

Caption: The cGAS-STING pathway and its inhibition by Imidazo[1,2-a]pyrazine derivatives.

Logical Workflow for Drug Discovery

The development of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors follows a logical workflow common in drug discovery programs.

Caption: A typical drug discovery workflow for developing ENPP1 inhibitors.

Conclusion

The imidazo[1,2-a]pyrazine core represents a versatile and electronically tunable scaffold with significant potential in drug discovery. Understanding its aromaticity through quantum chemical calculations is crucial for rational drug design, enabling the fine-tuning of its electronic properties to optimize interactions with biological targets. The synthetic accessibility of this scaffold, coupled with its demonstrated activity in modulating key signaling pathways such as cGAS-STING, underscores its importance for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to harness the potential of imidazo[1,2-a]pyrazines in their drug discovery endeavors.

References

A Guide to the Foundational Syntheses of the Imidazo[1,2-a]pyrazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The foundational synthetic routes to this bicyclic system, established in the mid-20th century, remain fundamental to the ongoing discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of these early synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic insights.

The significance of the imidazo[1,2-a]pyrazine scaffold is underscored by its interaction with key biological pathways. More recent research has identified derivatives that act as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1][2][3] Furthermore, compounds bearing this core have been developed as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING signaling pathway, which plays a vital role in innate immunity and cancer immunotherapy.[4][5] The early synthetic routes laid the groundwork for accessing these and other important molecular entities.

Core Synthetic Strategies: The Tschitschibabin Condensation and its Analogs

The first synthesis of the imidazo[1,2-a]pyrazine scaffold was reported in 1957. The most traditional and seminal approach to constructing the imidazo[1,2-a]pyrazine ring system is a modification of the Tschitschibabin reaction. This method involves the cyclocondensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound.

The general mechanism proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization through the reaction of the exocyclic amino group with the carbonyl moiety, and subsequent dehydration to yield the aromatic bicyclic system.

Synthesis of the Parent Imidazo[1,2-a]pyrazine

The most fundamental synthesis in this family is the reaction of 2-aminopyrazine with an α-haloaldehyde, such as chloroacetaldehyde (B151913).

This protocol is adapted from a documented synthesis and provides a clear, step-by-step method.

Materials:

-

2-Aminopyrazine (4.00 g, 0.042 mol)

-

Chloroacetaldehyde (50% wt/v aqueous solution; 7.04 mL, 0.055 mol)

-

Methanol (B129727) (MeOH) (60 mL)

-

Diethyl ether (Et2O)

Procedure:

-

A mixture of 2-aminopyrazine and chloroacetaldehyde in methanol is stirred under reflux for 24 hours.

-

The reaction mixture is then cooled on ice for 2 hours, resulting in a very dark red solution.

-

Excess diethyl ether is added to the solution, and the resulting precipitate is collected by filtration.

-

The collected precipitate is re-dissolved in a minimum quantity of methanol.

-

Excess diethyl ether is again added to induce precipitation, and the solid is collected by filtration and washed with diethyl ether to yield the final product.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | Reflux | 16 | 13 |

| 2 | MeOH | Reflux | 24 | 98 |

Table 1: Comparison of reaction conditions for the synthesis of the parent imidazo[1,2-a]pyrazine.

Synthesis of Substituted Imidazo[1,2-a]pyrazines

The versatility of the Tschitschibabin condensation allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyrazines by varying both the 2-aminopyrazine and the α-halocarbonyl starting materials.

a) Reaction with α-Haloketones:

The use of α-haloketones, such as chloroacetone (B47974) or phenacyl bromides, leads to the formation of 2-substituted imidazo[1,2-a]pyrazines. For example, the reaction of 2-amino-3-chloropyrazine (B41553) with chloroacetone yields 8-chloro-2-methylimidazo[1,2-a]pyrazine.[6]

b) Reaction with α-Ketoesters:

The reaction of 2-aminopyrazines with α-ketoesters, such as ethyl 2-chloroacetoacetate, provides a route to imidazo[1,2-a]pyrazines bearing a carboxylic ester group at the 3-position.[7] This functionality can be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid.

Multi-component Reactions

While not strictly an "early" route in the historical sense, multi-component reactions (MCRs) represent a significant evolution in the synthesis of this scaffold, offering increased efficiency and diversity. One notable example is the Groebke-Blackburn-Bienaymé reaction, a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide.

Conclusion

The early synthetic routes to the imidazo[1,2-a]pyrazine scaffold, primarily centered around the Tschitschibabin-type condensation of 2-aminopyrazines and α-halocarbonyl compounds, have proven to be robust and versatile. These foundational methods have not only provided access to a vast library of derivatives for biological screening but also continue to be relevant in modern synthetic chemistry. The understanding and application of these core reactions are essential for researchers and scientists in the field of drug discovery and development, enabling the continued exploration of the therapeutic potential of this important class of heterocyclic compounds. The discovery of imidazo[1,2-a]pyrazine derivatives as modulators of critical signaling pathways, such as those involving Aurora kinases and the cGAS-STING pathway, highlights the enduring legacy and future promise of these early synthetic strategies.

References

- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

Solubility and Stability of Imidazo(1,2-a)pyrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the core heterocyclic compound, Imidazo(1,2-a)pyrazine, in organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, formulation development, and process chemistry, where understanding the physicochemical properties of such scaffolds is paramount.

Introduction to this compound

The Imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic structure in medicinal chemistry, often considered a bioisostere of the 9H-purine core.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibition.[1][2] Given its prevalence in drug discovery programs, a thorough understanding of its fundamental physicochemical properties, such as solubility and stability in various solvent systems, is crucial for the successful development of drug candidates.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. While comprehensive quantitative solubility data for the parent this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some key data points and qualitative information have been reported.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a related derivative. It is important to note the limited availability of such data for the parent compound.

| Compound | Solvent | Solubility | Temperature (°C) | Method |

| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (839.44 mM)[3] | Not Specified | Ultrasonic assistance required[3] |

| Imidazo[1,2-a]pyrazine-3-carboxaldehyde | Not Specified | 34 g/L (Calculated)[4] | 25 | Calculation[4] |

It is crucial to note that the solvent for the calculated solubility of Imidazo[1,2-a]pyrazine-3-carboxaldehyde was not specified in the source material, limiting the direct applicability of this data.

Qualitative Solubility Information

Synthesis procedures for various this compound derivatives frequently employ a range of organic solvents, implying at least partial solubility of the core scaffold and its analogues in these media. Solvents commonly used in the synthesis of this compound derivatives include:

The use of these solvents in reactions and for purification (e.g., column chromatography, recrystallization) suggests that this compound possesses some degree of solubility in them. However, without quantitative measurements, the exact solubility limits remain undetermined.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability and Storage

This compound is a solid at room temperature.[7] For long-term storage in solid form, a temperature of -20°C is recommended, which can preserve the compound for up to 3 years.[3] In a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[3]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to predict its long-term stability and identify potential degradation pathways. While specific forced degradation data for this compound in organic solvents is not detailed in the available literature, a general approach can be outlined. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

One study on an Imidazo[1,2-a]pyrazine derivative, GQ352, indicated reasonable stability in human liver microsomes, which suggests a degree of metabolic stability, though this does not directly correlate to its stability in organic solvents.[8]

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies applicable to this compound and its derivatives.

Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a compound in a solvent in the presence of an excess of the solid compound.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a solvent-resistant filter (e.g., 0.22 µm PTFE) or centrifuge the vial at high speed and collect the supernatant.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.

Protocol: Kinetic Solubility by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.

-

Precipitation Induction: Add a buffer or aqueous solution to each well to induce precipitation.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Stability Indicating HPLC Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol: HPLC Method Development and Forced Degradation

-

Initial HPLC Conditions:

-

Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 272 nm).[9]

-

Column Temperature: 25°C.[9]

-

-

Forced Degradation:

-

Prepare solutions of this compound in the desired organic solvents.

-

Acidic/Basic Stress: Add a small volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the solutions.

-

Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solutions at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solutions to UV light.

-

For each condition, a control sample (without the stressor) should be maintained.

-

-

Analysis: At specified time points, inject the stressed samples into the HPLC system.

-

Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve adequate separation between the parent peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's physicochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS # 106012-58-2, Imidazo[1,2-a]pyrazine-3-carboxaldehyde - chemBlink [ww.chemblink.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazo 1,2-a pyrazine 97 274-79-3 [sigmaaldrich.com]

- 8. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

A Theoretical Deep Dive into the Electronic Landscape of Imidazo[1,2-a]pyrazines: A Guide for Researchers and Drug Developers

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic structure underpins its diverse biological activities, including applications as enzyme inhibitors and fluorescent probes. Understanding the electronic properties of this core and its derivatives is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the theoretical investigation of imidazo[1,2-a]pyrazine's electronic properties, detailing the computational methodologies, summarizing key electronic parameters, and providing standardized experimental protocols for validation.

Theoretical Investigation of Electronic Properties: A Computational Workflow

The theoretical examination of the electronic properties of imidazo[1,2-a]pyrazine and its derivatives predominantly relies on quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide a robust framework for predicting molecular geometries, electronic orbital energies, and spectroscopic properties.

A typical computational workflow for these investigations is outlined below. This process allows researchers to model the electronic behavior of known or novel imidazo[1,2-a]pyrazine derivatives before undertaking potentially costly and time-consuming synthesis.

Key Electronic Properties and Their Significance

The electronic properties derived from computational studies provide valuable insights into the reactivity, stability, and potential applications of imidazo[1,2-a]pyrazine derivatives.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Mulliken Charge Analysis: This analysis provides the charge distribution over the individual atoms in a molecule, offering a quantitative measure of the local electronic environment.

Table 1: Calculated Electronic Properties of Selected Imidazo[1,2-a]pyrazine Derivatives

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazo[1,2-a]pyrazine | DFT/B3LYP/6-31G(d) | -6.21 | -1.54 | 4.67 |

| 2-phenyl-imidazo[1,2-a]pyrazine | DFT/B3LYP/6-31G(d) | -5.89 | -1.87 | 4.02 |

| 3-bromo-imidazo[1,2-a]pyrazine | DFT/B3LYP/6-31G(d) | -6.45 | -2.01 | 4.44 |

| 2,3-diphenyl-imidazo[1,2-a]pyrazine | DFT/B3LYP/6-31G(d) | -5.78 | -2.15 | 3.63 |

Note: The values presented are representative and can vary depending on the specific substituents and the level of theory used in the calculations.

Experimental Protocols for Synthesis and Spectroscopic Validation

Theoretical predictions of electronic properties should be validated through experimental measurements. The following sections detail common synthetic routes and spectroscopic techniques used for imidazo[1,2-a]pyrazines.

Synthesis: Groebke–Blackburn–Bienaymé Three-Component Reaction

A versatile and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1][2]

Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 2-aminopyrazine (B29847) (1.0 eq.), the desired aldehyde (1.1 eq.), and the isocyanide (1.1 eq.) in a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or perchloric acid, 5-10 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to measure the electronic transitions within a molecule and provides experimental validation for the absorption spectra predicted by TD-DFT calculations.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified imidazo[1,2-a]pyrazine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a suitable wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the λ_max values and the corresponding molar extinction coefficients (ε). Compare the experimental λ_max with the values predicted from TD-DFT calculations.

Fluorescence Spectroscopy

Many imidazo[1,2-a]pyrazine derivatives are fluorescent. Fluorescence spectroscopy can provide information about the excited state properties and the molecule's environment.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence-grade quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (usually at or near the λ_max from the UV-Vis spectrum) and record the emission spectrum over a longer wavelength range.

-

Measurement: Record the fluorescence emission spectrum. The quantum yield can be determined relative to a known standard (e.g., quinine (B1679958) sulfate).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference between λ_max and λ_em). These parameters provide insights into the electronic nature of the excited state.

Biological Relevance: Inhibition of the cGAS-STING Pathway

The electronic properties of imidazo[1,2-a]pyrazine derivatives are directly linked to their biological activity. For instance, certain derivatives have been identified as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an immune response. By inhibiting ENPP1, these compounds can enhance the STING-mediated anti-tumor immune response.

The mechanism involves the inhibition of ENPP1's hydrolysis of 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), the second messenger that activates STING. The electronic and steric features of the imidazo[1,2-a]pyrazine scaffold allow it to bind to the active site of ENPP1, blocking its enzymatic activity.

Conclusion

The theoretical investigation of the electronic properties of imidazo[1,2-a]pyrazines provides a powerful platform for the design and development of novel molecules with tailored functionalities. By combining robust computational methods with targeted experimental validation, researchers can efficiently explore the vast chemical space of this versatile scaffold. This integrated approach is crucial for advancing the application of imidazo[1,2-a]pyrazine derivatives in drug discovery, particularly in the burgeoning field of immunotherapy, as well as in the development of advanced materials. This guide serves as a foundational resource for scientists and professionals seeking to leverage the unique electronic landscape of this important heterocyclic system.

References

Exploring the Chemical Space of Imidazo[1,2-a]pyrazine Analogs: A Technical Guide

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] This technical guide provides an in-depth exploration of the chemical space of imidazo[1,2-a]pyrazine analogs, focusing on synthetic strategies, structure-activity relationships (SAR), and their application as kinase inhibitors.

Synthetic Strategies

The construction of the imidazo[1,2-a]pyrazine core and its subsequent functionalization are key to exploring its chemical space. A common and efficient method involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[3] More advanced, multicomponent reactions (MCRs), such as the Ugi-type reaction, offer a rapid and flexible approach to generate diverse libraries of these analogs.[1][4]

A generalized workflow for the synthesis and diversification of the imidazo[1,2-a]pyrazine scaffold is outlined below. This process typically starts with the formation of the core, followed by regioselective functionalization at various positions (C3, C6, C8) to probe the structure-activity relationships.

Caption: General workflow for synthesis and diversification of Imidazo[1,2-a]pyrazine analogs.

Biological Activity and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5] A significant area of research has focused on their role as kinase inhibitors, targeting key enzymes in signaling pathways that are often deregulated in cancer.[6] Notable targets include Phosphoinositide 3-kinases (PI3K) and Aurora kinases.[6][7]

The exploration of the chemical space around the core has yielded crucial SAR insights. Substitutions at the C2, C3, C6, and C8 positions significantly modulate the potency and selectivity of the analogs.

SAR Summary for Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors:

| Position | Substituent Type | Effect on Activity | Reference |

| C2 | Aryl groups (e.g., phenyl) | Often tolerated; can influence solubility and PK properties. | [7] |

| C3 | Small groups or H-bond donors | Substitution at C3 can be critical for binding to the kinase hinge region. | [8][9] |

| C6 | Aryl or heteroaryl groups | Large aromatic groups can enhance potency through interactions in the solvent-exposed region. | [9][10] |

| C8 | Amino derivatives (e.g., morpholino, piperazinyl) | Crucial for potency and selectivity; often forms key hydrogen bonds and improves solubility. | [7][11] |

Case Study: Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Several studies have identified the imidazo[1,2-a]pyrazine scaffold as a potent inhibitor of Aurora kinases.[7][11]

The mechanism of inhibition involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest (G2/M phase) and apoptosis.[5]

Caption: Inhibition of the Aurora kinase signaling pathway by Imidazo[1,2-a]pyrazine analogs.

Experimental Protocols

Detailed experimental procedures are fundamental for reproducibility and further development. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyrazine analogs.

4.1 General Synthetic Procedure for 3,8-Disubstituted Imidazo[1,2-a]pyrazines

This protocol is adapted from methodologies described for the synthesis of kinase inhibitors.[12]

-

Step 1: Core Formation: To a solution of 2-amino-3-chloropyrazine (B41553) (1.0 eq) in a suitable solvent like acetonitrile (B52724), add an α-halocarbonyl compound (e.g., 2-bromo-1-phenylethanone) (1.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, and collect the precipitated product by filtration to yield the 8-chloro-imidazo[1,2-a]pyrazine intermediate.

-

Step 2: C8-Amination: In a sealed vessel, dissolve the 8-chloro intermediate (1.0 eq) in a solvent such as acetonitrile or NMP. Add the desired amine (e.g., morpholine) (1.5-2.0 eq) and a non-nucleophilic base like triethylamine (B128534) (2.0 eq). Heat the mixture to 80-120 °C for 12-24 hours. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

-

Step 3: C3-Functionalization (Suzuki Coupling): Combine the C8-aminated intermediate (1.0 eq), a suitable boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like 1M Na₂CO₃ solution. Degas the mixture and heat under microwave irradiation at 110 °C for 30-60 minutes. After completion, perform an aqueous workup and purify the final compound by column chromatography or preparative HPLC.

-

Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

4.2 In Vitro Aurora Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

-

Reagents and Materials: Recombinant human Aurora A kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 30 µM.

-

Assay Procedure:

-

Add 2.5 µL of the test compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the enzyme and substrate mixture in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to its Km value for the kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The synthetic versatility of this core allows for extensive exploration of its chemical space, leading to the identification of potent and selective modulators of various biological targets. As demonstrated with kinase inhibitors, a systematic approach combining efficient synthesis, SAR-guided optimization, and robust biological evaluation is critical for advancing these promising compounds in the drug development pipeline. Future work will likely focus on fine-tuning pharmacokinetic properties and exploring novel biological applications for this versatile heterocyclic system.

References

- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]